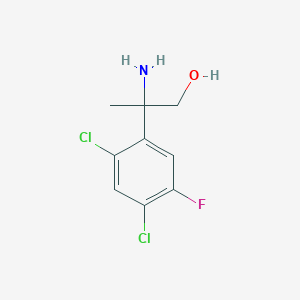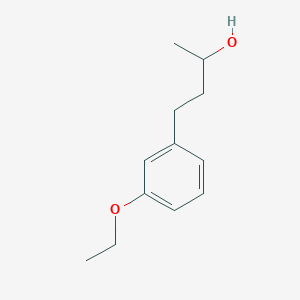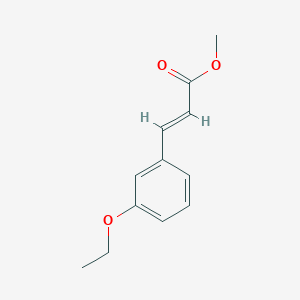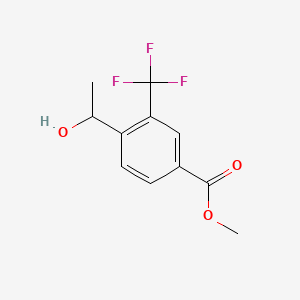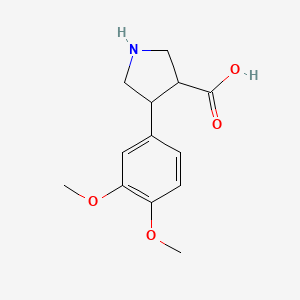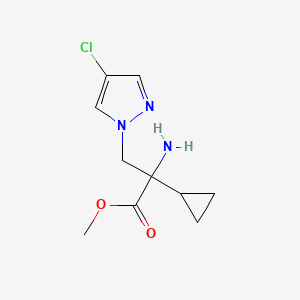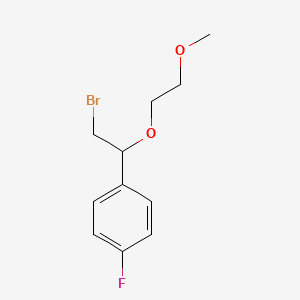![molecular formula C13H21NO4 B15324954 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid](/img/structure/B15324954.png)
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is an intriguing compound with a complex molecular structure. It combines a bicyclic framework with an amino acid derivative, highlighting its potential versatility in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:
Starting Materials: : The synthesis begins with readily available starting materials such as norbornene and tert-butoxycarbonyl (Boc) protected amino acids.
Cycloaddition Reactions: : A key step involves a [2+2] cycloaddition reaction to form the bicyclo[4.1.0]heptane core.
Functional Group Transformations: : Subsequent steps involve introducing the amino and carboxylic acid functionalities, often through amination and carboxylation reactions.
Boc Protection: : The tert-butoxycarbonyl group is used to protect the amine group during the synthesis, ensuring selective reactions at other sites.
Industrial Production Methods
Industrial production methods often employ similar synthetic routes but on a larger scale:
Scalable Reactions: : Reactions are optimized for scalability, with large batch reactors and continuous flow processes used to increase yield and efficiency.
Purification: : Industrial methods include efficient purification techniques like crystallization, distillation, and chromatography to obtain high-purity final products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the bicyclic framework, leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can convert certain functional groups, such as carboxylic acids to alcohols.
Substitution: : The compound can participate in various substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: : Examples include potassium permanganate and chromium trioxide.
Reducing Agents: : Common agents are lithium aluminium hydride and sodium borohydride.
Substitution Reagents: : These can include halogenating agents like thionyl chloride and nucleophiles like ammonia.
Major Products
The products of these reactions depend on the specific conditions but can include oxidized bicyclic derivatives, reduced alcohols, and substituted amino acids.
Aplicaciones Científicas De Investigación
Chemistry
Building Block: : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
Catalysis: : It can be used in catalytic reactions, aiding in the synthesis of various organic compounds.
Biology
Prodrug Design: : The compound's structure makes it a candidate for prodrug design, where it can be modified to enhance drug delivery and release.
Medicine
Therapeutic Agents:
Industry
Material Science: : The compound can be incorporated into materials for improved properties, such as enhanced strength or biocompatibility.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Its bicyclic structure allows for unique binding modes, influencing the compound's biological activity and effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
7-Aminoheptane-7-carboxylic acid: : Shares the amino and carboxylic functionalities but lacks the bicyclic framework.
Bicyclo[2.2.1]heptane-2-carboxylic acid: : Contains a similar bicyclic core but different functional groups.
Norbornene derivatives: : Similar bicyclic structures but vary in the nature and position of functional groups.
Unique Features
What sets 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid apart is its combination of a protected amino group, a carboxylic acid functionality, and a rigid bicyclic structure, allowing for unique reactivity and application potential.
Hopefully, that’s got you curious about this compound's versatility and potential. Anything else you’d like to explore?
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Clave InChI |
XMXMSNDXCPOWHB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


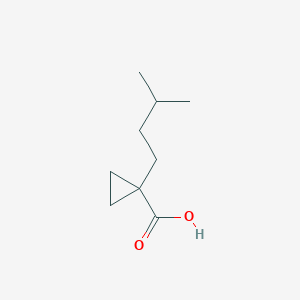
![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)

![1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15324887.png)
![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)
![3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)

